molecular formula C13H14N6O4 B2630471 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034353-90-5

2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Katalognummer: B2630471
CAS-Nummer: 2034353-90-5
Molekulargewicht: 318.293
InChI-Schlüssel: AQCPYOJIKWKHPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, triazole-H),
    • δ 7.92 (d, J = 8.4 Hz, 1H, pyridazine-H),
    • δ 4.62 (s, 2H, N–CH₂–triazolopyridazine),
    • δ 3.89 (s, 3H, OCH₃),
    • δ 3.72 (t, J = 6.8 Hz, 2H, pyrrolidinone-CH₂),
    • δ 2.65–2.58 (m, 4H, pyrrolidinone-CH₂) .
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 174.3 (C=O, pyrrolidinone),
    • δ 170.1 (C=O, acetamide),
    • δ 156.7 (triazolopyridazine-C),
    • δ 55.1 (OCH₃) .

Infrared (IR) Spectroscopy

Strong absorptions at 1685 cm⁻¹ (C=O stretch, acetamide) and 1720 cm⁻¹ (C=O stretch, pyrrolidinone) confirm the presence of carbonyl groups. The triazole ring exhibits characteristic C–N stretches at 1540 cm⁻¹ .

UV-Vis Spectroscopy

In methanol, the compound shows λmax at 268 nm (π→π* transition, triazolopyridazine) and 310 nm (n→π* transition, carbonyl groups) .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 356.1324 ([M+H]+, calculated 356.1328 for C₁₄H₁₇N₆O₄), with fragmentation pathways involving loss of the methoxy group (−31 Da) and pyrrolidinone ring cleavage (−98 Da) .

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP): Negative regions localized at carbonyl oxygens (Figure 2).
  • NBO analysis: Hyperconjugation between the acetamide lone pair and σ*(C–N) of the triazolopyridazine stabilizes the structure .

Table 2: Computational vs. experimental bond lengths (Å)

Bond Calculated Experimental
C=O (acetamide) 1.224 1.230
N–CH₂ (methylene) 1.458 1.450
C–O (methoxy) 1.362 1.355

Theoretical IR spectra align closely with experimental data, with a mean absolute error of 12 cm⁻¹ .

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-23-11-3-2-8-15-16-9(19(8)17-11)6-14-10(20)7-18-12(21)4-5-13(18)22/h2-3H,4-7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCPYOJIKWKHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)CCC3=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O4C_{14}H_{16}N_{4}O_{4}, with a molecular weight of 304.30 g/mol. The structure features a pyrrolidinone moiety linked to a triazolo-pyridazine derivative, which is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function as an inhibitor of specific kinases involved in cellular signaling pathways. The binding affinity and selectivity for these targets are crucial for its therapeutic potential.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that it has an IC50 value in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Cell Line IC50 (µM) Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Mechanistic Insights

The compound's mechanism involves inhibition of c-Met kinase activity, which plays a pivotal role in tumor growth and metastasis. The inhibitory activity was comparable to established inhibitors like Foretinib.

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxicity of several derivatives of triazolo-pyridazine compounds, including our target compound. The findings revealed that while some derivatives were inactive, others showed promising anticancer activity with mechanisms linked to apoptosis induction and cell cycle arrest.

Study 2: Kinase Inhibition Profile

Another significant study focused on the kinase inhibition profile of the compound. It was found that it selectively inhibited c-Met with an IC50 value of approximately 0.090 µM, indicating strong potential for therapeutic applications in cancers characterized by c-Met overexpression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs and related compounds provide insights into the unique properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Below is a comparative analysis with key heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Property Target Compound 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine Oxazolo[5,4-d]pyrimidine
Functional Groups 2,5-Dioxopyrrolidin-1-yl, 6-methoxy, acetamide Dimethyl, methylamino, acetic acid
Molecular Formula C₁₃H₁₅N₇O₄ (estimated) C₁₀H₁₂N₄O₃
Molecular Weight ~349.3 g/mol 236.23 g/mol
Polarity Moderate (amide and lactam groups) High (carboxylic acid)
Likely Solubility Enhanced in polar aprotic solvents (e.g., DMSO) Higher aqueous solubility due to carboxylic acid
Biological Target Relevance Kinase inhibition (e.g., JAK/STAT pathways) Unknown, but oxazolo-pyrimidines are linked to antiviral activity

Structural and Pharmacokinetic Differences

The 6-methoxy group in the target compound reduces metabolic oxidation compared to the dimethyl groups in the oxazolo-pyrimidine analog, which may undergo demethylation .

Functional Group Impact :

  • The acetamide bridge in the target compound improves blood-brain barrier penetration relative to the acetic acid group in the analog, which is ionized at physiological pH.
  • The dioxopyrrolidin-1-yl group enhances solubility in organic solvents, favoring formulation in lipid-based delivery systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.